molecular formula C8H7BrFN3 B6223742 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 2088214-48-4

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B6223742
CAS No.: 2088214-48-4
M. Wt: 244.1
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzodiazoles. It is characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions, respectively, along with a methyl group at the 1st position of the benzodiazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2-methylimidazole.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-bromo-2-fluoroaniline with 2-methylimidazole under suitable conditions.

    Cyclization: The intermediate undergoes cyclization to form the benzodiazole ring. This step may require the use of a cyclizing agent and specific reaction conditions such as elevated temperature and the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.

    Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring of the synthesis process.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of suitable solvents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of oxidized or reduced analogs of the compound.

Scientific Research Applications

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to changes in cellular processes.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Disrupting Cellular Functions: It can interfere with cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
  • 6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole
  • 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Uniqueness

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2088214-48-4

Molecular Formula

C8H7BrFN3

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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